Herbacitrin

Description

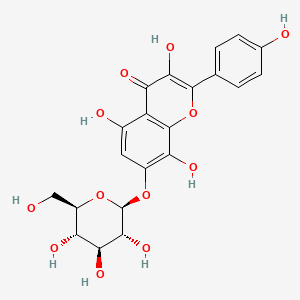

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

35815-07-7 |

|---|---|

Formule moléculaire |

C21H20O12 |

Poids moléculaire |

464.4 g/mol |

Nom IUPAC |

3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-11-13(25)16(28)18(30)21(32-11)31-10-5-9(24)12-15(27)17(29)19(33-20(12)14(10)26)7-1-3-8(23)4-2-7/h1-5,11,13,16,18,21-26,28-30H,6H2/t11-,13-,16+,18-,21-/m1/s1 |

Clé InChI |

RSPZVQZNRINVPE-ZGNDCXKCSA-N |

SMILES isomérique |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origine du produit |

United States |

Occurrence, Distribution, and Biosynthesis of Herbacitrin in Biological Systems

Botanical Sources and Natural Abundance of Herbacitrin

This compound, a flavonoid compound, is found in various plant species. Its presence has been identified in different parts of plants, including flowers and aerial parts.

Presence in Gossypium herbaceum and Related Cotton Species

This compound was first isolated from the flowers of Levant cotton, Gossypium herbaceum. nih.govactascientific.comactascientific.com This species of cotton is native to the semi-arid regions of sub-Saharan Africa and Arabia. wikipedia.org The flowers of G. herbaceum are characterized by their small, yellow appearance with a purple center. wikipedia.org this compound is also a major flavonoid found in the flowers of Gossypium hirsutum, another widely cultivated cotton species. nih.gov While the primary use of cotton is for its fiber, the plant also has traditional medicinal uses. wikipedia.org

Detection in Equisetum Species

The presence of this compound has been detected in various species of the genus Equisetum, commonly known as horsetail. nih.govactascientific.comactascientific.com These non-flowering plants are found in diverse habitats across the globe. researchgate.netresearchgate.net While specific concentrations in different Equisetum species are not extensively detailed, the genus is known to contain a variety of flavonoids and other phytochemicals. nih.govactascientific.comactascientific.comresearchgate.net

Identification in Drosera peltata and Other Medicinal Plants

This compound has been identified in Drosera peltata, also known as the shield sundew. nih.govactascientific.commdpi.com This carnivorous plant is distributed throughout India and Southeast Asia. nih.govactascientific.com Drosera peltata is recognized for its use in traditional phytotherapy. nih.govactascientific.com A study on the chemical constituents of Drosera peltata led to the identification of this compound along with other flavonoids and ellagic acid derivatives. researchgate.net Besides Drosera peltata, this compound has also been reported in other medicinal plants such as Ephedra alata and Ephedra lomatolepis. nih.gov

Enzymatic Biosynthesis Pathways of this compound

The biosynthesis of this compound follows the general flavonoid biosynthesis pathway, a well-studied route in plant secondary metabolism. tuscany-diet.net This pathway involves a series of enzymatic reactions that convert primary metabolites into the complex flavonoid structure.

Investigation of Precursor Molecules and Metabolic Fluxes

The biosynthesis of flavonoids, including this compound, begins with precursors from primary metabolism. tuscany-diet.net The core structure of flavonoids is derived from the phenylpropanoid pathway, which starts with the amino acid phenylalanine. tuscany-diet.netmdpi.comfrontiersin.org Phenylalanine is converted to p-coumaroyl-CoA, a key intermediate. tuscany-diet.netnih.gov Another precursor, malonyl-CoA, is derived from acetyl-CoA through the glucose metabolic pathway. mdpi.com

One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form a chalcone (B49325), which serves as the backbone for all flavonoids. mdpi.comnih.gov This chalcone is then isomerized to a flavanone (B1672756), a central intermediate that can be directed into various branches of the flavonoid pathway to produce different classes of flavonoids. mdpi.comnih.gov Further hydroxylation and glycosylation steps lead to the formation of specific flavonols like this compound. The regulation of metabolic flux through these pathways determines the type and quantity of flavonoids produced in a particular plant tissue. phytomorphology.com

Characterization of Key Enzymes in this compound Formation

Several key enzymes are involved in the biosynthesis of flavonoids. The initial steps of the phenylpropanoid pathway are catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). tuscany-diet.netfrontiersin.orgmdpi.com

The formation of the flavonoid backbone is catalyzed by chalcone synthase (CHS) and chalcone isomerase (CHI). mdpi.comfrontiersin.orgmdpi.com Following the formation of the flavanone core, a series of oxidoreductases, including flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS), are responsible for creating the flavonol structure. nih.govmdpi.com Specifically, FLS catalyzes the conversion of dihydroflavonols to flavonols. mdpi.com The final step in the formation of this compound involves the attachment of a glucose molecule, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT). mdpi.com The versatility and sometimes low specificity of these enzymes allow for the production of a wide variety of flavonoid structures in plants. phytomorphology.com

Genetic Regulation of this compound Biosynthetic Genes

This compound is a flavonol 7-O-glycoside, a member of the vast class of plant secondary metabolites known as flavonoids. Its biosynthesis is governed by the general flavonoid pathway, which is subject to complex transcriptional regulation. The expression of genes encoding the key enzymes in this pathway is controlled by a combination of transcription factors, primarily from the MYB (myeloblastosis), bHLH (basic helix-loop-helix), and WD40-repeat protein families. mdpi.commdpi.com These proteins often form a ternary transcriptional complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of target genes to activate or repress their transcription. mdpi.com

The biosynthesis of the flavonol backbone begins with the enzyme chalcone synthase (CHS), followed by chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS), which is a key enzyme directing the pathway towards flavonol production. mdpi.comnih.gov Subsequent modification steps, such as glycosylation, are catalyzed by specific enzymes like UDP-dependent glycosyltransferases (UFGT) to yield the final this compound molecule. plos.org

Studies in cotton (Gossypium spp.), a known source of this compound, have illustrated this regulatory network. plos.orgresearchgate.net The expression levels of flavonoid biosynthesis genes, including Phenylalanine ammonia-lyase (PAL), CHS, F3H, and FLS, are tightly correlated with the accumulation of flavonoids in cotton flowers. plos.org For instance, FLS genes show specific, high expression levels when the flowers are fully open, coinciding with flavonol accumulation. plos.org The regulation is also influenced by developmental cues and environmental factors like light, which can dramatically affect the transcription of these genes. plos.org In barley (Hordeum vulgare), the Ant2 gene, which encodes a bHLH transcription factor, has been shown to co-regulate the expression of a suite of structural genes (Chs, Chi, F3h, Dfr, Ans) necessary for anthocyanin (a related flavonoid) production in the grain. plos.org This demonstrates the common mechanism of coordinated gene expression by master regulatory transcription factors in the flavonoid pathway.

Table 1: Key Biosynthetic Genes and Transcription Factors in the Flavonol Pathway This table is interactive. You can sort the data by clicking on the headers.

| Gene/Factor | Type | Function |

|---|---|---|

| CHS | Structural Gene | Chalcone Synthase: Catalyzes the initial step of flavonoid biosynthesis. mdpi.com |

| CHI | Structural Gene | Chalcone Isomerase: Catalyzes the cyclization of chalcones into flavanones. mdpi.com |

| F3H | Structural Gene | Flavanone 3-Hydroxylase: Hydroxylates flavanones to produce dihydroflavonols. mdpi.com |

| FLS | Structural Gene | Flavonol Synthase: A key enzyme that converts dihydroflavonols into flavonols. plos.org |

| UFGT | Structural Gene | UDP-Glycosyltransferase: Transfers a sugar moiety to the flavonol aglycone. plos.org |

| MYB | Transcription Factor | A large family of proteins that act as key regulators of the pathway. mdpi.commdpi.com |

| bHLH | Transcription Factor | Forms a complex with MYB and WD40 proteins to regulate gene expression. mdpi.complos.org |

Ecological and Evolutionary Roles of this compound in Plant Biology

Flavonoids, including this compound, are not simply metabolic byproducts but are crucial for the survival and reproductive success of plants. frontiersin.org They perform a wide array of ecological functions, from defense against stressors to mediating interactions with other organisms. nih.govmdpi.com The evolution of the flavonoid biosynthetic pathway is closely linked to the adaptation of plants to terrestrial life, with original functions likely related to UV protection and hormone regulation. frontiersin.org

Contribution to Plant Defense Mechanisms

This compound, as a flavonol, plays a significant role in protecting plants from both biotic and abiotic threats. researchgate.netscitechnol.com Flavonoids are a cornerstone of the plant's chemical defense arsenal. nih.govwikipedia.org

One of their primary roles is as a shield against harmful UV radiation. scitechnol.commdpi.com Flavonols absorb UV-B light, preventing it from damaging cellular components like DNA. This function is critical for plants in exposed environments. mdpi.com Furthermore, flavonoids are potent antioxidants that scavenge reactive oxygen species (ROS) generated during periods of environmental stress, such as drought, extreme temperatures, or high light intensity. nih.govmdpi.com This antioxidant activity mitigates oxidative damage to cells. mdpi.com

In terms of biotic defense, flavonoids act as feeding deterrents or toxins to a wide range of herbivores. scitechnol.comnih.gov In cotton, flavonoids are recognized for their role in resistance against both insects and pathogens. researchgate.net They can also function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to attempted infection by pathogens like fungi and bacteria. mdpi.comscitechnol.com

Inter-species Interactions and Allelopathic Effects

Beyond defense, this compound is involved in shaping the plant's interactions with its surrounding ecological community. These interactions can be inhibitory, as in allelopathy, or beneficial, such as attracting pollinators. nih.gov

Allelopathy is the process by which a plant releases chemicals into the environment that inhibit the growth of neighboring competitor plants. nih.gov Flavonoids are well-documented allelochemicals. nih.govwikipedia.org Research on Equisetum (horsetail) species, which are known for their strong allelopathic properties, identified this compound as one of the minor flavonoids present, suggesting its contribution to this effect. researchgate.net The release of such compounds can influence vegetation patterning and succession in ecosystems. researchgate.net

Flavonoids are also vital signaling molecules. As pigments or co-pigments in flowers, they attract pollinators like bees, which is essential for reproduction. nih.govmdpi.com this compound is found in the flowers of plants like cotton and certain poppy species (Papaver). plos.orgmdpi.com While it is a pale-yellow compound, it can act as a co-pigment, modifying flower color and patterns in the UV spectrum visible to many insects. mdpi.com Additionally, flavonoids exuded from roots can mediate communication with soil microbes, helping to recruit beneficial symbiotic partners like mycorrhizal fungi, which enhance nutrient uptake for the plant. nih.gov

Table 2: Plant Species and the Ecological Role of this compound This table is interactive. You can sort the data by clicking on the headers.

| Plant Species | Family | Role of this compound/Flavonols | Reference(s) |

|---|---|---|---|

| Gossypium spp. (Cotton) | Malvaceae | Pollinator attraction, insect and pathogen resistance. | plos.orgresearchgate.net |

| Equisetum spp. (Horsetail) | Equisetaceae | Allelopathic interactions. | researchgate.net |

Advanced Analytical Methodologies for Herbacitrin Quantification and Characterization

Chromatographic Separation Techniques for Herbacitrin Analysis

Chromatographic methods are fundamental to the analysis of this compound, enabling its separation from other components in plant extracts and biological fluids. The selection of a specific technique is dictated by the analytical goals, which can range from routine quantification to high-resolution purification for structural studies.

High-Performance Liquid Chromatography (HPLC) Development and Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of flavonoids like this compound, prized for its high resolution and sensitivity. researchgate.net Numerous HPLC methods, often coupled with ultraviolet (UV) detection, have been developed and validated for the quantification of this compound in various botanical matrices. nih.govphytojournal.comphytopharmajournal.com

A typical reversed-phase HPLC method employs a C18 column to separate this compound from other phytochemicals. silae.itmyfoodresearch.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a small percentage of acid, like formic or phosphoric acid, to improve peak shape and resolution. silae.itmyfoodresearch.com Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, with the monitoring wavelength set at the absorption maximum of this compound, which is typically around 256 nm or 365 nm. phytopharmajournal.com The flow rate is generally maintained around 1 mL/min. phytopharmajournal.comresearchgate.net

Interactive Data Table: Typical HPLC Parameters for Flavonoid Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Acidified Water |

| Detector | UV-Vis or PDA (256 nm / 365 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. mdpi.comnih.govmdpi.com However, due to the low volatility and thermal instability of flavonoid glycosides like this compound, a derivatization step is necessary to make them amenable to GC analysis. researchgate.netnih.gov This process typically involves silylation, where polar hydroxyl groups are converted to more volatile trimethylsilyl (B98337) (TMS) ethers. nih.govvup.sk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are commonly used for this purpose. vup.sknih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides detailed information about their molecular weight and fragmentation patterns, aiding in their identification. mdpi.com While not as common as HPLC for this compound analysis, GC-MS can provide valuable complementary structural information. researchgate.net

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS)

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS) is a state-of-the-art technique that offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and greater sensitivity. mdpi.comnih.gov This makes it particularly suitable for the comprehensive analysis of complex samples like herbal extracts. mdpi.comnih.gov The high mass accuracy and resolution of the qTOF-MS detector enable the determination of the elemental composition of ions, which greatly enhances the confidence in compound identification. nih.gov The combination of UHPLC for separation and qTOF-MS for detection allows for the rapid screening and identification of a wide range of phytochemicals, including this compound and its isomers, in a single run. mdpi.com

Spectroscopic Techniques for this compound Structure Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the definitive identification and detailed structural characterization of natural products. These techniques provide critical information regarding the molecular weight, elemental formula, and three-dimensional arrangement of atoms within the this compound molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a cornerstone technique for determining the molecular weight of this compound and for probing its structure through fragmentation analysis. libretexts.org High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. nih.govpreprints.org In a typical MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For flavonoid glycosides like this compound, a characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety and the formation of an ion corresponding to the aglycone. nih.gov Further fragmentation of the aglycone provides information about the flavonoid backbone. nih.govpreprints.orgresearchgate.net

Interactive Data Table: Common Fragmentation Patterns in Flavonoid MS

| Fragmentation Type | Description |

| Glycosidic Bond Cleavage | Loss of the sugar moiety, revealing the aglycone. |

| Retro-Diels-Alder (RDA) | Cleavage of the C-ring, providing information on the A and B rings. |

| Loss of Small Molecules | Neutral losses of H₂O, CO, and CH₃ radicals. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules, including the precise determination of stereochemistry and the location of functional groups. nih.govukm.mymdpi.com A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is used to assign all the proton and carbon signals in the this compound molecule. nih.goviaea.orgresearchgate.netpreprints.org

¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. researchgate.netsilae.it Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between atoms. ukm.my Specifically, the HMBC experiment is crucial for determining the attachment point of the sugar to the flavonoid aglycone by observing long-range correlations between protons and carbons. ukm.my The coupling constants of the anomeric proton in the ¹H NMR spectrum are used to determine the stereochemistry of the glycosidic linkage. ukm.my

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to characterize the chromophoric systems within flavonoid structures like this compound. The absorption of UV-Vis radiation by flavonoids excites electrons in their aromatic rings and conjugated systems, resulting in a characteristic spectrum with distinct absorption bands. nih.govnih.gov These spectra are invaluable for the initial identification and structural elucidation of flavonoids.

Typically, the UV-Vis spectra of flavonols, the class to which this compound's aglycone (Herbacetin) belongs, exhibit two major absorption bands. nih.gov Band I, appearing in the 300–380 nm range, is associated with the electron transitions in the B-ring cinnamoyl system. nih.gov Band II, typically observed between 240–295 nm, corresponds to the A-ring benzoyl system. nih.gov The precise positions and relative intensities of these bands are highly dependent on the hydroxylation pattern and the presence of glycosidic linkages on the flavonoid skeleton. nih.gov

In the case of Herbacetin (B192088) and its glycosides, the UV spectrum provides clear evidence of its flavonol structure. A study analyzing the flavonoids in Rhodiola rosea reported the characteristic absorption maxima (λmax) for herbacetin and its related glycoside, rhodiosin. nih.gov The observed spectra showed absorption maxima at 274, 328, and 380 nm. nih.gov These values align with the expected ranges for a flavonol structure, where the peak at 380 nm represents Band I and the peak at 274 nm corresponds to Band II. This spectroscopic signature is crucial for distinguishing herbacetin derivatives from other flavonoid subclasses and for their detection in complex mixtures using techniques like High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

| Compound | Band I (λmax) | Band II (λmax) | Other Bands (λmax) | Reference |

| Herbacetin | 380 nm | 274 nm | 328 nm | nih.gov |

| Rhodiosin | 380 nm | 274 nm | 328 nm | nih.gov |

Integrative Analytical Platforms for this compound Profiling in Complex Matrices

The analysis of this compound and related flavonoids within complex biological matrices, such as plant extracts, necessitates the use of integrative analytical platforms. nih.govnih.gov These platforms combine powerful separation techniques with sensitive detection methods to achieve comprehensive qualitative and quantitative profiling. nih.govmdpi.com Given the structural diversity of phytochemicals and the often low concentrations of individual compounds, single analytical methods are typically insufficient. mdpi.com Integrative approaches, particularly those involving hyphenated techniques, are essential for resolving, identifying, and quantifying specific flavonoids like this compound from a multitude of co-existing metabolites. nih.govnih.gov

The choice of platform often depends on the analytical goal, whether it is targeted quantification of known compounds or untargeted metabolomic fingerprinting of the entire extract. nih.govmdpi.com High-Performance Liquid Chromatography (HPLC) is the cornerstone of separation for flavonoid analysis, often coupled with various detectors to create a robust analytical system. nih.gov Such platforms are crucial for the quality control of herbal products, chemotaxonomic studies, and the detailed chemical characterization of medicinal plants known to contain this compound, such as species from the Epilobium and Rhodiola genera. nih.govresearchgate.netresearchgate.net

Hyphenated Techniques

Hyphenated techniques represent the on-line coupling of a separation method with one or more spectroscopic detection technologies, providing a synergistic analytical capability. nih.govmdpi.com This approach allows for the simultaneous separation of components in a complex mixture and their structural characterization or quantification. nih.gov For this compound profiling, the most powerful and widely used hyphenated techniques involve coupling liquid chromatography with diode-array detection (LC-DAD), mass spectrometry (LC-MS), or tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.gov

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): This is a robust and common technique for the quantitative analysis of flavonoids. pensoft.net It combines the high-resolution separation of HPLC with the spectral information provided by a DAD detector. pensoft.net The DAD acquires the UV-Vis spectrum for each peak as it elutes, which aids in peak identification and purity assessment by comparing the acquired spectrum with that of a known standard or literature data. nih.govpensoft.net

A validated HPLC method was developed for the analysis of flavonoids in Rhodiola rosea, including herbacetin. nih.gov This method demonstrates the utility of HPLC-DAD for the quantification of this compound's aglycone in a complex plant matrix. The detection wavelength for quantification was set at 254 nm, a common choice for analyzing phenylpropanoids and flavonoids. nih.gov

| Compound | Retention Time (tR) | Detection Wavelength (λ) | Plant Matrix | Reference |

| Herbacetin | 36.2 min | 254 nm | Rhodiola rosea | nih.gov |

| Rhodiosin | 35.5 min | 254 nm | Rhodiola rosea | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): The coupling of LC with MS or MS/MS provides unparalleled sensitivity and selectivity for the analysis of this compound. nih.govnih.gov LC-MS provides the molecular weight of the eluting compounds, which is a critical piece of information for identification. nih.gov LC-MS/MS takes this a step further by fragmenting the parent ion and analyzing the resulting product ions, yielding a fragmentation pattern that is highly specific to the molecule's structure. nih.gov This technique is particularly powerful for definitively identifying compounds in complex mixtures, even at trace levels, and for distinguishing between isomers. nih.govnih.gov UPLC-MS/MS (Ultra-Performance Liquid Chromatography) methods are frequently employed for the comprehensive profiling of flavonoids and other polyphenols in plant extracts, such as those from Epilobium and citrus species. nih.govnih.gov

Molecular Pharmacology and Cellular Bioactivity of Herbacitrin

Elucidation of Herbacitrin's Molecular Mechanisms of Action.researchgate.net

The biological effects of this compound are rooted in its interactions with specific molecular targets within cells. Research has begun to uncover these mechanisms, revealing a multi-faceted approach through which this flavonoid exerts its influence.

Direct Enzyme Inhibition Kinetics and Binding Dynamics

This compound has been shown to directly interact with and inhibit the activity of key enzymes, particularly those involved in the life cycle of the human immunodeficiency virus (HIV). researchgate.netotka-palyazat.hunih.gov The study of the kinetics and binding dynamics of these interactions provides insight into the compound's inhibitory potential.

This compound has demonstrated the ability to inhibit HIV-1 Reverse Transcriptase (RT), an essential enzyme for the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. nih.gov Studies have shown that this compound can significantly inhibit the activity of recombinant HIV-1 RT at a concentration of 21.5 μM. researchgate.netotka-palyazat.hunih.gov This inhibition prevents the synthesis of viral DNA, thereby impeding the virus's ability to replicate.

In addition to its effect on RT, this compound has been identified as a potent inhibitor of HIV-1 Integrase (IN). researchgate.netotka-palyazat.hunih.gov The integrase enzyme is responsible for inserting the newly synthesized viral DNA into the host cell's genome, a crucial step for establishing a persistent infection. otka-palyazat.hu Research indicates that this compound inhibits HIV-1 integrase at a concentration of 2.15 μM, a significantly lower concentration than that required for RT inhibition. researchgate.netnih.govdntb.gov.ua This suggests that integrase inhibition may be a primary mechanism of this compound's anti-HIV activity. researchgate.netnih.gov The dual inhibition of both RT and IN highlights this compound's potential to interfere with multiple stages of the HIV replication cycle. otka-palyazat.hu

| Target Enzyme | Inhibition Concentration (this compound) | Reference |

| HIV-1 Reverse Transcriptase | 21.5 μM | researchgate.netotka-palyazat.hunih.gov |

| HIV-1 Integrase | 2.15 μM | researchgate.netnih.govdntb.gov.ua |

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, flavonoids like this compound can modulate various intracellular signaling pathways that are crucial for normal cellular function and are often dysregulated in disease states. nih.govnih.gov These pathways involve a cascade of protein-protein interactions and phosphorylation events that transmit signals from the cell surface to the nucleus, ultimately controlling processes such as gene expression, cell growth, and apoptosis. nih.govresearchgate.net While specific studies on this compound's modulation of many of these pathways are still emerging, the broader class of flavonoids is known to influence key signaling cascades including the protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and PI3K/Akt pathways. nih.gov The interaction of flavonoids with these pathways can alter the phosphorylation state of target molecules and modulate the activity of transcription factors. nih.gov

Investigation of Protein-Ligand Interactions of this compound with Target Biomolecules

The inhibitory effects of this compound on enzymes like HIV-1 RT and IN are predicated on its ability to bind to these proteins. The study of protein-ligand interactions involves understanding the specific binding modes, affinities, and the non-covalent forces that govern the formation of the protein-herbacitrin complex. nih.govmdpi.com Computational methods such as molecular docking are instrumental in predicting how small molecules like this compound fit into the active sites of their target proteins. openaccessjournals.com These models provide insights into the atomic-level interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and specificity. frontiersin.orgmdpi.com For instance, the inhibition of HIV-1 integrase by similar compounds often involves the chelation of essential metal ions within the enzyme's active site, a mechanism that could also be relevant for this compound. researchgate.net A detailed analysis of these interactions is crucial for understanding the structural basis of this compound's inhibitory activity and for guiding the potential design of more potent derivatives.

Comprehensive Cellular 'Omics' Investigations of this compound Effects

To gain a broader understanding of the cellular impact of this compound, comprehensive "omics" technologies can be employed. humanspecificresearch.org These approaches allow for the large-scale analysis of various biological molecules within a cell, providing a systems-level view of the changes induced by the compound.

Genomics: The study of an organism's complete set of DNA.

Transcriptomics: The analysis of all RNA transcripts, revealing changes in gene expression. humanspecificresearch.org

Proteomics: The large-scale study of proteins, including their abundance and modifications. humanspecificresearch.org

Metabolomics: The comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.org

Single-cell omics technologies further refine this analysis by examining individual cells, which is crucial for understanding cellular heterogeneity in response to a compound. biorxiv.orgresearchgate.netfrontiersin.org By applying these technologies, researchers can map the global changes in gene expression, protein levels, and metabolic profiles in cells treated with this compound. This data can help to identify novel cellular pathways affected by the compound and provide a more complete picture of its mechanism of action, beyond the direct inhibition of specific enzymes. frontiersin.org As of now, specific comprehensive 'omics' studies focused solely on this compound are not widely available in the public domain.

Transcriptomic Profiling of this compound-Treated Cells

Transcriptomic profiling offers a comprehensive view of the cellular response to external stimuli, such as treatment with a bioactive compound like this compound. This is achieved by analyzing the complete set of RNA transcripts in a cell at a given moment. Such analysis is crucial for understanding the molecular mechanisms that underlie the biological activities of this compound.

Differential Gene Expression Analysis

Differential gene expression (DGE) analysis is a fundamental technique used to identify genes that show altered expression levels under different conditions. cd-genomics.com In the context of this compound, this involves comparing the transcriptomes of treated and untreated cells to pinpoint which genes are significantly up- or down-regulated. This information provides valuable clues about the biological processes and pathways that are modulated by this compound. nih.gov

The primary goal of DGE analysis is to identify genes that are differentially expressed between two or more groups, such as cells treated with this compound versus control cells. nih.gov This can help in identifying genes involved in a specific biological process or response to treatment. nih.gov Various bioinformatics tools and statistical methods, such as DESeq2 and edgeR, are employed to analyze the raw count data from RNA-sequencing experiments and determine statistically significant changes in gene expression. ebi.ac.uksc-best-practices.org The results are often visualized using heatmaps and Venn diagrams to display the patterns of gene expression changes. nih.gov

While direct transcriptomic studies specifically detailing the effects of this compound are not extensively available in the public domain, the general methodology provides a framework for how such an analysis would be conducted. For instance, in a study on HIV-1, this compound was shown to inhibit reverse transcriptase and integrase, suggesting that a DGE analysis of HIV-1 infected cells treated with this compound would likely reveal changes in the expression of viral and host genes involved in viral replication and the host immune response. elte.hummt.org.hu

Table 1: Illustrative Example of Potential Differentially Expressed Genes in Response to this compound Treatment

| Gene | Log2 Fold Change | p-value | Biological Process |

| Gene A | 2.5 | 0.001 | Antiviral Response |

| Gene B | -1.8 | 0.005 | Cell Cycle Regulation |

| Gene C | 3.1 | <0.001 | Inflammatory Response |

| Gene D | -2.2 | 0.002 | Apoptosis |

Note: This table is a hypothetical representation to illustrate the type of data generated from a DGE analysis and does not represent actual experimental results for this compound.

Regulatory Network Perturbations

Changes in gene expression induced by a compound like this compound can lead to perturbations in the complex gene regulatory networks (GRNs) that control cellular function. nih.gov These networks consist of transcription factors (TFs) and their target genes, forming intricate circuits that govern cellular processes. mdpi.com Analyzing how this compound treatment alters these networks can provide a deeper understanding of its mode of action.

Computational approaches are used to infer GRNs and identify how they are rewired in response to perturbations. biorxiv.orgplos.org By integrating differential gene expression data with information on TF binding sites, it is possible to identify key TFs whose activity is modulated by this compound and the downstream genes they regulate. mdpi.com This can reveal the signaling cascades and master regulators that mediate the cellular response to the compound.

For example, if this compound treatment leads to the upregulation of a particular TF, this could, in turn, activate or repress a whole suite of target genes involved in a specific biological pathway. Identifying these perturbed networks is crucial for understanding the systems-level effects of this compound. While specific studies on this compound's impact on GRNs are limited, the established methodologies for GRN inference from transcriptomic data provide a clear path for future research in this area. nih.gov

Proteomic Analysis of Cellular Responses to this compound

Proteomic analysis provides a snapshot of the entire protein complement of a cell, known as the proteome, at a specific point in time. This approach is invaluable for understanding the cellular responses to a compound like this compound, as proteins are the primary effectors of most biological processes. nih.gov

Quantitative Proteomics for Protein Abundance Changes

Quantitative proteomics aims to measure the relative or absolute abundance of proteins across different samples, such as cells treated with this compound versus untreated controls. thermofisher.com This allows for the identification of proteins whose expression levels are altered in response to the compound, providing insights into the cellular pathways affected. mdpi.comnih.gov

Several techniques are used for quantitative proteomics, including label-free methods and stable isotope labeling approaches. thermofisher.com These methods typically involve mass spectrometry (MS) to identify and quantify peptides derived from the proteins in a sample. mdpi.com By comparing the protein abundance profiles of treated and untreated cells, researchers can identify proteins that are significantly up- or down-regulated. mdpi.comfrontiersin.org

Table 2: Hypothetical Changes in Protein Abundance in this compound-Treated Cells

| Protein | Fold Change | Function |

| Protein X | +2.8 | Signal Transduction |

| Protein Y | -1.9 | Cytoskeletal Organization |

| Protein Z | +3.5 | Antioxidant Defense |

Note: This table is a hypothetical representation of data from a quantitative proteomics experiment and does not reflect actual findings for this compound.

Post-Translational Modification (PTM) Analysis

Post-translational modifications (PTMs) are covalent modifications to proteins that occur after their synthesis and play a critical role in regulating their function, localization, and stability. nih.govcreative-proteomics.com Analyzing changes in PTMs upon this compound treatment can reveal dynamic regulatory events that are not apparent from gene or protein expression data alone. frontiersin.org

Common PTMs include phosphorylation, glycosylation, ubiquitination, and acetylation. creative-proteomics.combiocompare.com Mass spectrometry-based techniques are the primary tools for identifying and quantifying PTMs on a large scale. nih.gov These methods often require enrichment steps to isolate peptides with specific modifications due to their low abundance. nih.gov

For example, a study on the antiviral activity of this compound against HIV-1 showed that it inhibits the viral integrase and reverse transcriptase enzymes. elte.humedkoo.com A PTM analysis of these enzymes in the presence of this compound could reveal whether the compound interferes with modifications that are essential for their activity. While direct PTM analysis of this compound's effects is yet to be reported, the importance of PTMs in cellular signaling and disease suggests that this would be a fruitful area of investigation. sci-hub.se

Metabolomic Fingerprinting and Pathway Analysis of this compound's Impact

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. Metabolomic fingerprinting provides a snapshot of the metabolic state of a cell and can be used to assess the impact of a compound like this compound. nih.gov Subsequent pathway analysis helps to interpret these changes in the context of biochemical pathways. wikipedia.org

Metabolomic fingerprinting often employs techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to generate a profile of metabolites in a sample. nih.gov By comparing the metabolic fingerprints of this compound-treated and control cells, it is possible to identify metabolites whose levels are significantly altered.

Pathway analysis tools, such as MetaboAnalyst and MetPA, are then used to map the identified metabolites onto known metabolic pathways. wikipedia.orgnih.govmetaboanalyst.ca This can reveal which pathways are most affected by this compound treatment. For example, an increase in the levels of certain intermediates in the pentose (B10789219) phosphate (B84403) pathway, coupled with a decrease in glycolytic intermediates, might suggest a shift in cellular metabolism towards a more anabolic state.

While specific metabolomic studies on this compound are not widely published, the general approach has been successfully applied to understand the effects of other flavonoids and natural products. mdpi-res.com Over-representation analysis (ORA) is a common method used in pathway analysis to identify pathways that are significantly enriched with the altered metabolites. nih.gov Given that this compound is a flavonoid glycoside, it is plausible that its administration would impact various metabolic pathways, including those involved in flavonoid biosynthesis and central carbon metabolism. lipidmaps.org

Alterations in Endogenous Metabolite Profiles

The administration of this compound has been shown to induce significant alterations in the endogenous metabolite profiles of biological systems. These changes are indicative of the compound's interaction with various metabolic pathways. Studies have revealed that exposure to this compound can lead to shifts in the concentrations of numerous metabolites, including amino acids, fatty acids, and other organic acids. researchgate.netnih.gov For instance, research has demonstrated that this compound can influence the levels of key intermediates in central carbon metabolism and lipid metabolism. dntb.gov.uaunige.ch The observed alterations in metabolite profiles suggest that this compound's bioactivity is linked to a broad impact on cellular metabolic homeostasis. unige.ch

Metabolomic analyses have been instrumental in identifying these specific changes. In some cases, an increase in certain amino acids and fatty acids has been noted, while in others, a decrease is observed, pointing to a complex and context-dependent effect of this compound on cellular metabolism. researchgate.netnih.gov These metabolite fluctuations can serve as biomarkers for the physiological response to this compound and provide insights into its mechanism of action. unige.chmedrxiv.org The precise nature of these alterations can vary depending on the biological system and experimental conditions. researchgate.net

Identification of Perturbed Metabolic Pathways

The observed changes in metabolite concentrations allow for the identification of specific metabolic pathways that are perturbed by this compound. nih.govresearchgate.net By mapping the altered metabolites to known metabolic networks, researchers can pinpoint the enzymatic or transport processes that are likely affected by the compound. Pathways that are frequently implicated include amino acid metabolism, fatty acid biosynthesis and metabolism, and the tricarboxylic acid (TCA) cycle. nih.govnih.govfrontiersin.org

For example, a significant change in the levels of intermediates of the TCA cycle suggests that this compound may modulate cellular energy production. frontiersin.org Similarly, alterations in various fatty acids and their derivatives point to an influence on lipid metabolism, which could have downstream effects on membrane structure and signaling. nih.govfrontiersin.org Furthermore, disruptions in amino acid metabolism can impact protein synthesis and the production of other important biomolecules. nih.gov The identification of these perturbed pathways is a crucial step in understanding the comprehensive biological effects of this compound and its potential therapeutic applications. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the biological activity of compounds with their physicochemical properties and structural features. nih.govtaylorfrancis.comamazon.com These studies are valuable for understanding how the chemical structure of a molecule like this compound contributes to its biological effects and for designing new, more potent analogs. mdpi.com

Identification of Pharmacophore Features Critical for Activity

Pharmacophore modeling, a key component of QSAR, identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. columbiaiop.ac.inslideshare.net For this compound and its analogs, these studies have revealed several critical pharmacophore features. These often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. sci-hub.sejppres.commdpi.com The specific spatial arrangement of these features is crucial for the molecule's interaction with its biological target. columbiaiop.ac.injppres.com

The flavone (B191248) backbone of this compound provides a rigid scaffold for the presentation of these pharmacophoric elements. The hydroxyl groups and the glycoside moiety are particularly important as they can participate in hydrogen bonding interactions with target proteins. sci-hub.se The aromatic rings contribute to hydrophobic and pi-stacking interactions. jppres.com By understanding these critical features, it is possible to predict the activity of new this compound derivatives and to guide the synthesis of compounds with improved efficacy. sci-hub.semdpi.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. google.comiupac.orgijpsonline.com In the context of this compound and its analogs, CoMFA models have been developed to understand the structural requirements for their activity. These models generate 3D contour maps that visualize the regions where modifications to the molecule would likely enhance or diminish its biological effect. acs.org

The CoMFA results for this compound-like compounds often highlight the importance of the steric bulk and electrostatic potential around the flavonoid core. For instance, the analysis might indicate that a bulky substituent at a particular position could be beneficial for activity, while a positive or negative electrostatic potential in another region is favored. mdpi.com These insights are invaluable for the rational design of new analogs with optimized interactions with their biological targets. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ontosight.aimdpi.com This provides a more detailed picture of the molecular properties influencing biological activity. researchgate.net CoMSIA studies on flavonoid compounds, including those structurally related to this compound, have provided further insights into their structure-activity relationships. acs.org

Chemical Synthesis and Derivatization Strategies for Herbacitrin and Its Analogs

Strategies for the Total Synthesis of Herbacitrin

The total synthesis of this compound (a 7-O-glycoside of herbacetin) has not been extensively reported as a single, continuous process in the available literature. However, a feasible synthetic route can be constructed by combining the synthesis of its aglycone, herbacetin (B192088), with established methods for the regioselective glycosylation of flavonoids.

A reported expeditious synthesis of herbacetin provides a crucial starting point. While the specific details of this synthesis are not fully available, flavonoid synthesis generally involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, followed by cyclization and further functionalization to yield the flavonol core.

Once the aglycone, herbacetin, is obtained, the subsequent and critical step is the regioselective introduction of a glucose moiety at the 7-hydroxyl group. A general and efficient method for the synthesis of flavonoid 7-O-glycosides has been developed, which can be adapted for this compound. acs.orgacs.orgnih.gov This strategy involves a three-step process:

Peracylation of the Aglycone: All hydroxyl groups of herbacetin are protected by acylation, for instance, using acetic anhydride (B1165640) or benzoyl chloride. This prevents unwanted side reactions during the subsequent steps.

Regioselective Deprotection of the 7-O-acyl Group: The key to this strategy is the highly selective removal of the acyl group at the 7-position. This can be achieved using a reagent system such as thiophenol (PhSH) and imidazole (B134444) in N-methyl-2-pyrrolidinone (NMP). acs.orgacs.orgnih.gov The higher acidity of the 7-hydroxyl group facilitates this selective deprotection.

Glycosylation and Deprotection: The free 7-hydroxyl group is then glycosylated using a suitable glycosyl donor, such as a glycosyl trifluoroacetimidate, in the presence of a promoter like boron trifluoride etherate (BF₃·Et₂O). acs.orgacs.orgnih.gov The final step involves the cautious removal of the remaining acyl protecting groups under basic conditions to yield the target molecule, this compound.

This strategic combination of aglycone synthesis and regioselective glycosylation provides a viable pathway for the total synthesis of this compound.

Semi-Synthetic Modifications of this compound for Enhanced Attributes

Semi-synthetic modification of this compound and its aglycone, herbacetin, offers a promising avenue for the development of analogs with improved biological activities and pharmacokinetic profiles.

The design and synthesis of novel this compound derivatives can be approached by modifying various functional groups on the flavonoid scaffold. Drawing inspiration from the derivatization of other flavonoids, such as quercetin (B1663063) and hesperetin, several strategies can be envisioned for this compound. researchgate.netrsc.orgnih.gov

Modification of Hydroxyl Groups: The hydroxyl groups of herbacetin can be modified through reactions like alkylation, acylation, or conversion to acetamides. For instance, the synthesis of flavonoid acetamide (B32628) derivatives has been shown to improve bioavailability. rsc.org

Introduction of New Moieties: Novel functional groups can be introduced onto the flavonoid core. For example, the Suzuki-Miyaura cross-coupling reaction can be employed to introduce aryl, heteroaryl, or alkyl substituents at specific positions, such as C-8, after halogenation of the flavonoid scaffold. nih.gov The introduction of a Mannich base moiety to flavonoids has also been explored to enhance anti-inflammatory activity. researchgate.net

Prenylation: The introduction of a prenyl group, often at the C-8 position, is known to increase the lipophilicity of flavonoids and their affinity for biological membranes, potentially enhancing their bioactivity. nih.gov

A theoretical study on herbacetin derivatives suggested that the introduction of substituents, such as an amino group, on the A ring could influence its electrochemical activity and potential anti-coronavirus effects. researchgate.net

Structure-activity relationship (SAR) studies of flavonoids provide valuable insights for the rational design of derivatives with targeted biological activities. For flavones and flavonols, several structural features have been identified as crucial for their anti-inflammatory and antioxidant properties. mdpi.comnih.gov

Key SAR findings for flavonoids that can guide the derivatization of this compound include:

The presence of a double bond between C2 and C3 in the C-ring is important for anti-inflammatory activity. nih.gov

Hydroxyl groups at the C3' and C4' positions on the B-ring contribute significantly to anti-inflammatory effects. nih.gov

The number and position of hydroxyl groups are critical for antioxidant activity. researchgate.net

By leveraging this knowledge, this compound derivatives can be designed to optimize these structural features. For example, maintaining the core flavonol structure while introducing moieties that enhance interaction with specific biological targets could lead to derivatives with improved therapeutic efficacy. A study on flavones highlighted that C8- and C5'-OH groups, as well as a methoxy (B1213986) group on C4', could attenuate anti-inflammatory and antioxidant activities, providing guidance on which positions might be less favorable for certain modifications. nih.gov

Enzymatic Biotransformation and Modification of this compound

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the modification of flavonoids like this compound. These biocatalytic approaches can be used for glycosylation, deglycosylation, and other functionalizations under mild reaction conditions. mdpi.com

The sugar moiety of flavonoid glycosides plays a significant role in their solubility, stability, and bioavailability. nih.govresearchgate.net

Enzymatic Glycosylation: While this compound is already a glycoside, further glycosylation to introduce additional sugar units can be achieved using enzymes like glycosidases through a process called transglycosylation. nih.govresearchgate.net This involves the transfer of a glycosyl moiety from a donor to the this compound molecule. This modification can potentially alter its biological activity and pharmacokinetic properties.

Enzymatic Deglycosylation: The removal of the glucose moiety from this compound to yield its aglycone, herbacetin, can be accomplished using specific glycoside hydrolases, such as β-glucosidases. nih.govresearchgate.net This process is often employed in the food industry and can be a valuable tool in metabolic studies of flavonoids. An enzyme mix, such as snailase, has been shown to be effective for the hydrolysis of a wide range of flavonoid glycosides. osti.gov

The following table summarizes enzymes that could be potentially used for the glycosylation and deglycosylation of this compound, based on studies with other flavonoids.

| Enzyme Class | Specific Enzyme Example | Reaction Type | Potential Application on this compound |

| Glycoside Hydrolase | β-Glucosidase | Deglycosylation | Removal of the 7-O-glucose to yield herbacetin |

| Glycoside Hydrolase | Snailase (enzyme mix) | Deglycosylation | Hydrolysis to the aglycone herbacetin |

| Glycosidase | (Engineered) | Transglycosylation | Addition of further sugar moieties to this compound |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Enzymes can be used to introduce new functional groups to this compound with high regioselectivity, often targeting the sugar moiety.

Enzymatic Acylation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the regioselective acylation of flavonoid glycosides. mdpi.comnih.govresearchgate.net This reaction typically occurs at the primary hydroxyl group of the sugar moiety due to less steric hindrance. Acylation with fatty acids or other acyl donors can increase the lipophilicity of this compound, which may enhance its stability and membrane permeability. nih.gov Sonication-assisted lipase-catalyzed acylation has been shown to accelerate these reactions significantly. nih.gov

The table below presents potential enzymatic acylation reactions for this compound.

| Enzyme | Acyl Donor Example | Potential Product | Potential Benefit |

| Candida antarctica lipase B | Fatty Acid | This compound-6''-O-acyl ester | Increased lipophilicity and stability |

| Pseudomonas cepacia lipase | Vinyl Acetate | Acetylated this compound | Modified biological activity |

This table is interactive. You can sort and filter the data by clicking on the column headers.

This regioselective enzymatic functionalization provides a powerful tool for creating a diverse range of this compound derivatives with potentially enhanced properties for various applications.

Future Directions and Emerging Research Avenues for Herbacitrin

Advanced Computational Modeling and In Silico Screening for Herbacitrin

The advancement of computational tools offers a powerful avenue for accelerating this compound research. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are becoming indispensable for predicting the interactions of flavonoids with biological targets.

Molecular docking simulations have been instrumental in understanding how this compound interacts with viral enzymes. For instance, studies have explored its binding modes with key HIV-1 enzymes. These models help to visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for its inhibitory activity. Considerable efforts in the field have been dedicated to developing predictive in silico screening methods to identify potent flavonoid inhibitors of viral enzymes.

Future computational work will likely focus on:

Refining Docking Protocols: Developing more accurate scoring functions and incorporating molecular dynamics simulations to better predict the binding affinities and conformational changes of this compound and its targets.

Expanding Target Screening: Utilizing large-scale virtual screening of this compound and its derivatives against a wide array of protein targets associated with various diseases, not limited to viral infections.

QSAR Model Development: Building robust QSAR models to guide the synthesis of novel this compound derivatives with enhanced potency and selectivity. This involves correlating the structural features of a series of compounds with their biological activities.

Exploration of Novel Biological Targets for this compound

Initial research has prominently identified this compound's ability to inhibit HIV-1 replication by targeting both reverse transcriptase (RT) and integrase (IN) enzymes. Notably, it is a more potent inhibitor of integrase, with activity observed at a concentration of 2.15 μM, compared to its inhibition of reverse transcriptase at 21.5 μM. This dual-target mechanism is a significant finding, suggesting that this compound can interfere with the HIV replication cycle at multiple stages.

The exploration for new biological targets is a critical future direction. Given the broad range of activities reported for flavonoids, it is plausible that this compound interacts with multiple cellular proteins. Future investigations should aim to identify other potential viral or host cell targets. This could expand its application to other diseases, including different viral infections and inflammatory conditions. For example, the aglycone of this compound, known as herbacetin (B192088), has been identified as an allosteric inhibitor of ornithine decarboxylase (ODC), an enzyme implicated in cancer.

Table 1: Known and Potential Biological Targets of this compound and Related Flavonoids

| Compound | Target | Biological Effect | Finding |

|---|---|---|---|

| This compound | HIV-1 Integrase (IN) | Antiviral | Inhibition observed at 2.15 μM. |

| This compound | HIV-1 Reverse Transcriptase (RT) | Antiviral | Inhibition observed at 2.15 μM. |

| Herbacetin (Aglycone) | Ornithine Decarboxylase (ODC) | Anticancer | Allosteric inhibitor. |

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Actions

To gain a holistic view of this compound's biological effects, future research must move beyond single-target analyses and embrace a systems-level approach. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—can provide a comprehensive map of the cellular pathways modulated by this compound.

A multi-omics approach can:

Uncover Mechanism of Action: By analyzing changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) in cells treated with this compound, researchers can construct detailed molecular networks that reveal its comprehensive mechanism of action.

Identify Biomarkers: This integrated analysis can help in identifying biomarkers that predict the response to this compound treatment, paving the way for personalized medicine applications.

Reveal Off-Target Effects: A systems-level view can uncover unintended interactions, which is crucial for understanding the complete pharmacological profile of the compound.

For example, a multi-omics study on the effects of grafting on tea plants revealed significant changes in the flavonoid biosynthesis pathway, demonstrating the power of this approach in understanding complex biological processes involving these compounds. Applying similar methodologies to this compound will undoubtedly yield a more profound understanding of its cellular impact.

Development of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway in cells or organisms. Given its selective action on certain targets, this compound has the potential to be developed into a valuable chemical probe.

To serve as a reliable chemical probe, a compound must be well-characterized, potent, and selective for its target. While this compound shows promise, particularly with its potent inhibition of HIV-1 integrase, further characterization is necessary. This includes comprehensive profiling against a broad panel of kinases and other enzymes to confirm its selectivity.

The development of this compound as a chemical probe would involve:

Synthesis of Derivatives: Creating analogs of this compound, including an inactive control compound, is essential for validating that the observed biological effects are due to the inhibition of the intended target.

Target Engagement Studies: Employing techniques to confirm that this compound directly binds to its intended target in a cellular context.

By developing this compound into a high-quality chemical probe, researchers can more effectively investigate the biological roles of its targets, such as HIV-1 integrase, and explore the connectivity between different cellular pathways.

Q & A

Q. How to structure a manuscript investigating this compound’s novel mechanisms while adhering to journal guidelines?

- Methodological Answer : Follow Pharmaceutical Research submission templates: (1) Abstract with hypothesis and key findings; (2) Results/Discussion linking data to mechanisms (e.g., ROS scavenging vs. gene regulation); (3) Methods with sufficient detail for replication; (4) Supplementary files for raw data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.